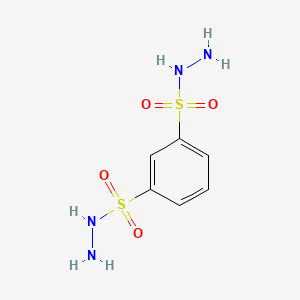

1,3-Benzenedisulfonic acid, dihydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzenedisulfonic acid, dihydrazide is a bioactive compound with the molecular formula C6H10N4O4S2 and a molecular weight of 266.291 g/mol . It is also known by several synonyms, including benzene-1,3-disulfonohydrazide and benzene-1,3-disulfonic acid hydrazide . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedisulfonic acid, 1,3-dihydrazide typically involves the reaction of 1,3-benzenedisulfonyl chloride with hydrazine . The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for 1,3-benzenedisulfonic acid, 1,3-dihydrazide often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenedisulfonic acid, dihydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Polymeric Materials

1,3-Benzenedisulfonic acid, dihydrazide serves as a key intermediate in the synthesis of various polymeric materials. Its dihydrazide functionality allows for cross-linking reactions that enhance the mechanical properties of polymers. For instance, it can be utilized as a crosslinker in the formulation of polyurethane coatings, improving durability and resistance to environmental factors .

2. Preparation of Dihydrazide Compounds

The compound is also involved in the preparation of other dihydrazide derivatives which possess unique properties suitable for specific applications in pharmaceuticals and agrochemicals. The presence of sulfonic acid groups contributes to the solubility and reactivity of these derivatives, making them valuable in various chemical reactions .

Analytical Chemistry

1. Chromatographic Techniques

this compound can be effectively separated using high-performance liquid chromatography (HPLC). A study demonstrated its successful separation on a C18 HPLC column, which is crucial for isolating impurities during preparative separation processes. This capability is particularly useful in pharmacokinetics where precise quantification of compounds is necessary .

2. Spectroscopic Studies

The compound's unique structural features allow it to be studied through various spectroscopic techniques. Its fluorescence properties can be investigated to understand the effects of substitution patterns on photophysical behavior, which has implications for developing fluorescent probes in biological applications .

Materials Science

1. Coatings and Adhesives

In materials science, this compound is explored as a component in coatings and adhesives due to its ability to enhance adhesion properties and thermal stability. Research indicates that when incorporated into acrylic polymers as a crosslinker, it results in coatings that are robust against thermal degradation and chemical exposure .

2. Potential Use in Food Packaging

There is ongoing research into the use of this compound as an additive in food packaging materials. Its safety profile suggests that it could be used in non-self-supporting coatings for plastics that come into contact with food products, although direct contact applications require further investigation .

Case Studies and Data Tables

A study evaluated the efficiency of this compound as a crosslinker in polyurethane formulations. The results showed significant improvements in tensile strength and thermal stability compared to formulations without the dihydrazide component.

Wirkmechanismus

The mechanism of action of 1,3-benzenedisulfonic acid, 1,3-dihydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-benzenedisulfonic acid, 1,3-dihydrazide include:

Uniqueness

1,3-Benzenedisulfonic acid, dihydrazide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse bioactive properties . Its versatility in scientific research and industrial applications further distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

4547-70-0 |

|---|---|

Molekularformel |

C6H10N4O4S2 |

Molekulargewicht |

266.3 g/mol |

IUPAC-Name |

benzene-1,3-disulfonohydrazide |

InChI |

InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |

InChI-Schlüssel |

LDVAXRWOGUHMKM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |

Aussehen |

Solid powder |

Key on ui other cas no. |

4547-70-0 |

Physikalische Beschreibung |

Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3-Benzenedisulfonic acid, 1,3-dihydrazide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.